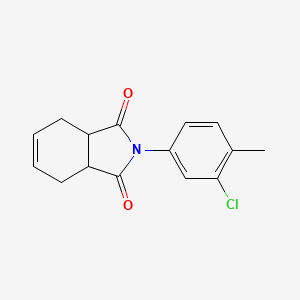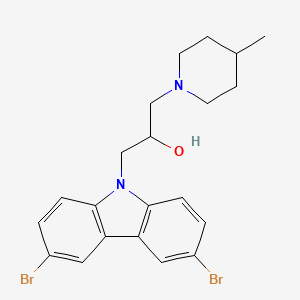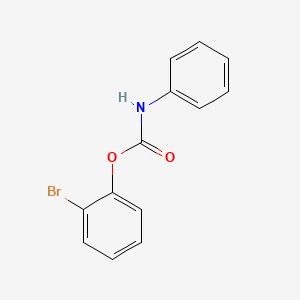![molecular formula C18H25N3O3 B4880477 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B4880477.png)
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide, also known as MPBD or N-[(3R)-1-benzoyl-3-piperidinyl]-N-(4-morpholinylmethyl)carboxamide, is a synthetic compound that has been studied for its potential use in treating various medical conditions. MPBD is a piperidinecarboxamide derivative that has been found to have potential as a therapeutic agent due to its ability to interact with certain biological targets in the body.
Wirkmechanismus
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide is believed to act on certain biological targets in the body, including the mu-opioid receptor and the dopamine transporter. Its interaction with these targets is thought to result in its potential therapeutic effects, such as its analgesic and anti-addictive properties.
Biochemical and Physiological Effects:
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has been found to have various biochemical and physiological effects in animal studies. These effects include increased pain tolerance, decreased drug-seeking behavior, and reduced withdrawal symptoms in opioid-dependent animals. 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has also been found to have potential as an antidepressant, as it has been found to increase levels of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in lab experiments is its potential as a therapeutic agent for various medical conditions. Its ability to interact with certain biological targets in the body makes it a promising candidate for further research. However, one limitation of using 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in lab experiments is its potential for abuse, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways.
Zukünftige Richtungen
There are several future directions for research involving 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide. One area of research could focus on its potential as an analgesic, as it has been found to interact with certain biological targets involved in pain perception. Another area of research could focus on its potential as an anti-addictive agent, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways. Additionally, further research could be conducted to better understand the biochemical and physiological effects of 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide in animal models.
Synthesemethoden
The synthesis of 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide involves the reaction of piperidinecarboxylic acid with benzoyl chloride, followed by the reaction of the resulting benzoylpiperidine with morpholine. The final product is obtained through the reaction of the benzoylpiperidinemorpholine with carboxylic acid. This synthesis method has been reported in several scientific publications and is considered reliable.
Wissenschaftliche Forschungsanwendungen
1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has been studied for its potential use in treating various medical conditions. One area of research has focused on its potential as an analgesic, as it has been found to interact with certain biological targets involved in pain perception. 1-[3-(4-morpholinylmethyl)benzoyl]-4-piperidinecarboxamide has also been studied for its potential use in treating addiction, as it has been found to interact with certain receptors in the brain that are involved in addiction pathways.
Eigenschaften
IUPAC Name |
1-[3-(morpholin-4-ylmethyl)benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c19-17(22)15-4-6-21(7-5-15)18(23)16-3-1-2-14(12-16)13-20-8-10-24-11-9-20/h1-3,12,15H,4-11,13H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKPKONRMGKVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC=CC(=C2)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(Morpholin-4-ylmethyl)phenyl]carbonyl}piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[(4-fluoro-3-nitrophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4880400.png)
![5-{[5-(3-chlorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4880404.png)
![8-(4-bromophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B4880406.png)

![(3-chloro-4,5-dimethoxybenzyl)({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B4880416.png)
![2-chloro-N-({[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4880418.png)
![2-(4-nitrophenyl)-2-oxoethyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-3-phenylpropanoate](/img/structure/B4880419.png)


![N-({[3-chloro-4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)-2-iodobenzamide](/img/structure/B4880456.png)
![3-[3-(3-methyl-4-nitrophenoxy)propyl]-4(3H)-quinazolinone](/img/structure/B4880464.png)


![2-[2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4880481.png)